molecular formula C5H10FNO2 B13221477 2-Amino-4-fluoro-2-methylbutanoic acid

2-Amino-4-fluoro-2-methylbutanoic acid

Cat. No.: B13221477
M. Wt: 135.14 g/mol
InChI Key: NJGXDLBWRBRMJD-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-2-methylbutanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to a methyl-substituted butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid typically involves the introduction of a fluorine atom into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated with fluorinated alkyl iodides, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-fluoro-2-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its role in amino acid transport and metabolism.

    Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid involves its interaction with amino acid transporters in biological systems. The fluorine atom enhances the compound’s ability to mimic natural amino acids, allowing it to be transported across cell membranes. This property is particularly useful in tumor imaging, where the compound accumulates in tumor cells due to their increased amino acid transport activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-3-fluoropropanoic acid
  • 2-Amino-5-fluoropentanoic acid

Uniqueness

2-Amino-4-fluoro-2-methylbutanoic acid is unique due to its specific fluorine substitution pattern and methyl group, which confer distinct chemical and biological properties. Compared to other fluorinated amino acids, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

IUPAC Name

2-amino-4-fluoro-2-methylbutanoic acid

InChI

InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)

InChI Key

NJGXDLBWRBRMJD-UHFFFAOYSA-N

Canonical SMILES

CC(CCF)(C(=O)O)N

Origin of Product

United States

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